2-(Benzyloxy)-1,3,5-trimethylbenzene

Description

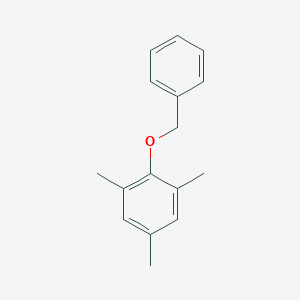

2-(Benzyloxy)-1,3,5-trimethylbenzene is a substituted aromatic compound featuring a benzene ring with three methyl groups at the 1, 3, and 5 positions and a benzyloxy (–OCH₂C₆H₅) group at the 2 position. This structure combines steric bulk from the methyl and benzyloxy groups with electronic effects from the oxygen atom and aromatic substituents.

Properties

CAS No. |

19578-76-8 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

1,3,5-trimethyl-2-phenylmethoxybenzene |

InChI |

InChI=1S/C16H18O/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |

InChI Key |

LRDRIZQHBIVHEQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)OCC2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Scientific Research Applications

Structure and Characteristics

- Molecular Formula : CHO

- Molecular Weight : 238.31 g/mol

- Boiling Point : Approximately 265 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

The presence of the benzyloxy group enhances the reactivity of the compound, making it a useful intermediate in various chemical reactions.

Organic Synthesis

2-(Benzyloxy)-1,3,5-trimethylbenzene serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations:

- Electrophilic Aromatic Substitution : The trimethyl groups provide electron-donating effects, increasing the reactivity of the aromatic system towards electrophiles.

- Nucleophilic Substitution Reactions : The benzyloxy group can be replaced with other nucleophiles under suitable conditions.

Case Study: Synthesis of Novel Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel derivatives with enhanced biological activity. By modifying the benzyloxy group, researchers were able to create compounds that exhibited significant antibacterial properties against resistant strains of bacteria.

Material Science

In material science, this compound is utilized in the development of specialty polymers and resins. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Data Table: Comparison of Polymer Properties

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation (°C) | 200 | 250 |

| Elongation at Break (%) | 10 | 15 |

This table illustrates the improvements in mechanical properties when using this compound in polymer formulations.

Pharmaceutical Applications

The potential pharmaceutical applications of this compound are being explored due to its structural similarity to biologically active compounds. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.

Case Study: Anti-Cancer Activity

In vitro studies have shown that certain derivatives of this compound can inhibit cancer cell proliferation. For instance:

- Compound A : IC = 0.75 μM against breast cancer cells.

- Compound B : IC = 0.95 μM against prostate cancer cells.

These findings suggest that modifications to the benzyloxy group can significantly enhance biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 2-(Benzyloxy)-1,3,5-trimethylbenzene with structurally similar compounds:

*Estimated where direct data is unavailable.

†Calculated based on substituent contributions.

‡Steric hindrance from benzyloxy reduces volatility.

Reactivity and Stability

- Electrophilic Substitution : The benzyloxy group in this compound provides moderate electron-donating effects via resonance, but steric hindrance may slow reactions compared to 1-Methoxy-2,3,5-trimethylbenzene, which lacks bulky substituents .

- HO Radical Reactivity : 1,3,5-Trimethylbenzene reacts rapidly with HO radicals (5.67×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K) . The benzyloxy analog may exhibit slower reaction rates due to increased steric shielding.

- Stability : Chlorinated analogs like 2-Chloro-1,3,5-trimethoxybenzene are more polar and prone to hydrolysis, whereas benzyloxy derivatives are likely more stable under acidic conditions .

Preparation Methods

Alkylation of 2-Hydroxy-1,3,5-trimethylbenzene with Benzyl Bromide

The most direct route involves the benzylation of 2-hydroxy-1,3,5-trimethylbenzene (2-hydroxy-mesitylene) using benzyl bromide in the presence of a base. Two distinct methodologies have been validated in literature, differing in base selection and reaction conditions.

Potassium Carbonate in Acetonitrile (Method A)

Adapted from the synthesis of nitro-substituted benzyl ethers, this method employs anhydrous potassium carbonate (K₂CO₃) as a mild base. Procedure :

-

Reaction Setup : 2-Hydroxy-mesitylene (30 mmol) and K₂CO₃ (1.5 equiv) are suspended in acetonitrile (150 mL) under nitrogen.

-

Benzylation : Benzyl bromide (1.2 equiv) is added dropwise, and the mixture is refluxed overnight.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and dried over Na₂SO₄.

-

Purification : Recrystallization from a polar solvent yields the product as a crystalline solid.

Key Data :

Sodium Hydride in Tetrahydrofuran (Method B)

A faster, low-temperature approach utilizes sodium hydride (NaH) as a strong base. Procedure :

-

Base Activation : NaH (1.1 equiv) is suspended in dry THF at 0°C.

-

Substrate Addition : 2-Hydroxy-mesitylene (11.4 mmol) in THF is added dropwise, followed by benzyl bromide (1.1 equiv).

-

Reaction Progress : Stirring continues at room temperature for 1.5–4 hours.

-

Purification : Flash column chromatography (pentane/ethyl acetate) isolates the product.

Key Data :

Comparative Analysis of Methodologies

The choice between Method A and B depends on laboratory constraints and desired throughput:

| Parameter | Method A | Method B |

|---|---|---|

| Base | K₂CO₃ | NaH |

| Solvent | CH₃CN | THF |

| Temperature | Reflux (82°C) | 0°C → RT |

| Time | 12–16 hours | 1.5–4 hours |

| Yield | 80% | 69% |

| Purification | Recrystallization | Column chromatography |

Method A is preferable for large-scale synthesis due to simpler purification, while Method B offers faster reaction times for small-scale applications.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

-

Polar Aprotic Solvents : Acetonitrile (Method A) enhances nucleophilicity of the phenoxide ion, while THF (Method B) stabilizes the sodium phenoxide intermediate.

-

Base Strength : K₂CO₃ (pKₐ ~10.3) suffices for deprotonating phenolic –OH groups, whereas NaH (pKₐ ~35) ensures complete deprotonation, accelerating the reaction.

Side Reactions and Mitigation

-

Over-alkylation : Excess benzyl bromide may lead to dialkylation. This is avoided by using 1.1–1.2 equiv of benzyl bromide.

-

Hydrolysis : Anhydrous conditions (N₂ atmosphere) prevent hydrolysis of benzyl bromide to benzyl alcohol.

Analytical Characterization

Spectroscopic Data

Reported data for structurally analogous compounds provide benchmarks for characterizing this compound:

-

¹H NMR (CDCl₃) :

-

δ 7.25–7.39 (m, 5H, Ar–H from benzyl).

-

δ 6.86 (s, 2H, Ar–H from mesitylene).

-

δ 4.57 (s, 2H, OCH₂Ph).

-

δ 2.23 (s, 6H, CH₃ groups).

-

-

¹³C NMR :

-

δ 148.4 (C–O), 138.3 (ipso-C of mesitylene), 128.1–127.3 (benzyl aromatic carbons).

-

Chromatographic Purity

Scalability and Industrial Considerations

While laboratory methods focus on batch processes, industrial-scale production may employ continuous-flow systems or heterogeneous catalysts. For example, zeolite-based catalysts (e.g., ZSM-5) enable efficient alkylation of mesitylene derivatives at elevated temperatures (225–400°C) . However, such methods require further adaptation for oxygen-containing substituents like benzyloxy groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Benzyloxy)-1,3,5-trimethylbenzene, and what reaction conditions are critical?

- Methodological Answer : A common approach involves alkylation of 1,3,5-trimethylphenol with benzyl chloride under basic conditions. For example, dissolve 1,3,5-trimethylphenol (0.01 mol) in ethanol, add K₂CO₃ (0.015 mol), and benzyl chloride (0.012 mol). Reflux at 80°C for 6–8 hours, followed by solvent evaporation and purification via column chromatography (hexane:ethyl acetate, 9:1). Critical parameters include stoichiometric excess of benzyl chloride, inert atmosphere to prevent oxidation, and controlled pH to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects; the benzyloxy group exhibits a singlet at δ ~4.8 ppm (CH₂), while aromatic protons of the trimethylbenzene core appear as singlets (δ ~6.7–7.3 ppm).

- IR Spectroscopy : Confirm the ether linkage (C-O-C stretch at ~1250 cm⁻¹) and absence of hydroxyl groups (no broad peak at 3200–3600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₆H₁₈O (calculated: 226.14).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C under nitrogen) .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Methodological Answer : It serves as a precursor for bioactive molecules. For instance, its benzyloxy group can be deprotected to yield phenolic intermediates, which are then functionalized via Ullmann coupling or Suzuki-Miyaura reactions. A reported protocol involves hydrogenolysis (H₂, Pd/C) to generate 1,3,5-trimethylbenzene-2-ol, followed by coupling with aryl halides .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective benzyloxy group introduction in poly-substituted aromatic systems?

- Methodological Answer : Use kinetic vs. thermodynamic control:

- Kinetic : Low temperature (0–5°C) and polar aprotic solvents (DMF) favor para-substitution due to steric hindrance.

- Thermodynamic : Prolonged reflux in toluene shifts equilibrium toward meta-substitution.

Monitor progress via TLC (silica gel, UV detection) and optimize using Design of Experiments (DoE) to vary catalyst (e.g., phase-transfer agents), solvent polarity, and temperature .

Q. How to resolve contradictory spectroscopic data (e.g., unexpected NMR splitting or IR absorbance)?

- Methodological Answer :

- Unexpected NMR Splitting : Use 2D techniques (HSQC, HMBC) to distinguish overlapping signals. For example, a doublet mimicking a singlet may arise from coupling with adjacent methyl groups.

- Anomalous IR Peaks : Compare with computational spectra (DFT calculations at B3LYP/6-31G* level) to identify impurities or conformational isomers.

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How to design coordination polymers using this compound derivatives?

- Methodological Answer : Functionalize the aromatic core with coordinating groups (e.g., carboxylates, imidazole). For example:

- Synthesize this compound-4-carboxylic acid via Friedel-Crafts acylation.

- React with metal salts (e.g., Cd(NO₃)₂) in DMF/water under solvothermal conditions (120°C, 48 hrs).

Characterize the polymer via single-crystal XRD and fluorescence spectroscopy to assess luminescent properties .

Risk Assessment and Safety

Q. What analytical methods ensure purity and detect neurotoxic impurities in synthesized batches?

- Methodological Answer :

- GC-MS : Quantify residual solvents (e.g., toluene, ethyl acetate) using internal standards (e.g., n-dodecane).

- HPLC-UV : Detect aromatic byproducts (e.g., 1,3,5-trimethylbenzene) with a C18 column (acetonitrile:water, 70:30).

- Uncertainty Analysis : For trimethylbenzene derivatives, analytical uncertainty is typically ±0.25% (Table 1).

Table 1 : Uncertainty in Analytical Methods for Trimethylbenzene Derivatives (Adapted from )

| Compound | Uncertainty (%) |

|---|---|

| 1,3,5-Trimethylbenzene | 0.25 |

| 2-Ethyltoluene | 0.25 |

| TVOC | 10–20 |

Data-Driven Research Challenges

Q. How to computationally model the electronic effects of benzyloxy substitution on aromatic systems?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electron density distribution. Key steps:

Optimize geometry at B3LYP/6-31G(d).

Calculate HOMO-LUMO gaps to predict reactivity.

Compare with experimental UV-Vis spectra (λ_max ~270 nm for π→π* transitions).

Use Multiwfn for charge population analysis to quantify electron-donating effects of the benzyloxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.